2-Bromo-n-ethylpropanamide
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Description
Synthesis Analysis
The synthesis of 2-Bromo-n-ethylpropanamide involves reactions with primary, secondary, or tertiary amines, showcasing its versatility. Enantiomeric 2-bromopropanamides react with amines to yield secondary or tertiary amino or quaternary ammonium amide products. The presence of silver oxide can promote these reactions to achieve high yields and enantiomeric excesses, demonstrating the enantioselective potential of 2-bromopropanamides in synthesizing alaninamides (D'angeli, Marchetti, Cavicchioni, Bertolasi, & Maran, 1991).
Molecular Structure Analysis
The structure and reactivity of 2-Bromo-n-ethylpropanamide derivatives are influenced by their interaction with conjugated bases of β-dicarbonyl compounds, leading to the formation of heterocyclic compounds through C-C or C-O alkylation reactions. These reactions display diastereoselectivity, further impacted by silver promoters in cases of O-alkylation (Marchetti, 2003).
Chemical Reactions and Properties
2-Bromo-n-ethylpropanamide undergoes base-promoted reactions with lactams to produce spiro-oxazolidinones, highlighting its reactivity and potential for creating cyclic structures. These compounds can be further hydrolyzed under acidic conditions to yield ω-aminoester amides, showcasing the chemical versatility and reactivity of 2-bromo-2-methylpropanamides (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point of 2-Bromo-n-ethylpropanamide and its derivatives are crucial for their application in synthetic pathways. These properties are determined by the molecular structure and substituents present in the compound, affecting its behavior in chemical reactions and its handling in the laboratory.
Chemical Properties Analysis
The chemical properties of 2-Bromo-n-ethylpropanamide, including its reactivity with nucleophiles and its role in substitution reactions, are central to its utility in organic synthesis. It acts as an intermediate for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives, demonstrating its application in multicomponent reactions for synthesizing complex organic molecules (Sabbaghan & Hossaini, 2012).
Scientific Research Applications
1. Hematopoietic and Reproductive Hazards
A study by Kim et al. (1996) explored the hematopoietic and reproductive hazards associated with exposure to solvents containing 2-bromopropane in Korean electronic workers. The findings indicated significant health hazards, including amenorrhea and pancytopenia in female workers and reduced sperm motility in male workers, implicating 2-bromopropane as a causative agent (Kim et al., 1996).
2. Synthetic Applications in Chemistry
The study by Esteves et al. (2007) demonstrated the use of 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-propargyloxypropanamide in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This highlights a specific application of 2-bromo-n-ethylpropanamide in synthetic organic chemistry (Esteves, Ferreira, & Medeiros, 2007).
3. Antimicrobial Activity
Research by Grishchuk et al. (2013) investigated the antimicrobial properties of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, which include compounds structurally similar to 2-bromo-n-ethylpropanamide. They found these compounds to exhibit low antimicrobial activity against various microbial strains, including staphylococcus and yeast fungi (Grishchuk et al., 2013).
4. Environmental and Health Impact Studies
The National Toxicology Program's report by Boekelheide et al. (2004) on the reproductive and developmental toxicity of 2-bromopropane, a related compound, provides insight into the broader environmental and health impacts of bromopropanes, including 2-bromo-n-ethylpropanamide. This report underscores the importance of understanding the toxicological profiles of these compounds (Boekelheide et al., 2004).
properties
IUPAC Name |
2-bromo-N-ethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUSEJOWOMUEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-ethylpropanamide | |
CAS RN |
5349-31-5 |
Source
|
Record name | NSC1207 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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